![molecular formula C37H67NO14 B12353878 [(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid” is a complex organic molecule with multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Each step must be carefully controlled to ensure the correct stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve the use of automated synthesis equipment and large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents: Such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral catalyst in asymmetric synthesis.
Biology
In biology, it might be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate these interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:
Taxol: A complex diterpenoid used as an anticancer drug.
Erythromycin: A macrolide antibiotic with multiple chiral centers.
Uniqueness
The uniqueness of this compound would lie in its specific stereochemistry and functional group arrangement, which could confer unique biological or chemical properties.
Propriétés
Formule moléculaire |
C37H67NO14 |
|---|---|
Poids moléculaire |
749.9 g/mol |
Nom IUPAC |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide |
InChI |
InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26-,28-,29+,30-,31+,32-,34+,35-,36-,37+/m1/s1 |
Clé InChI |
LUIPOVCSQJTWHA-FXYCZVHTSA-N |
SMILES isomérique |
CC[C@@H]1[C@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
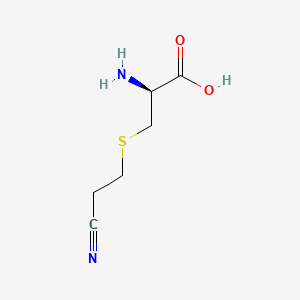
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
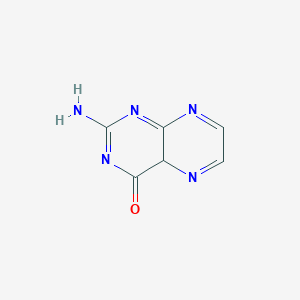
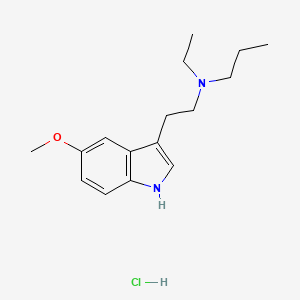
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
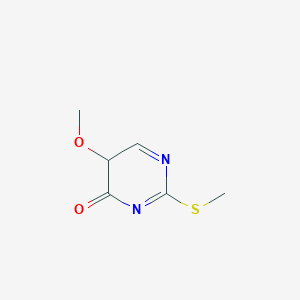
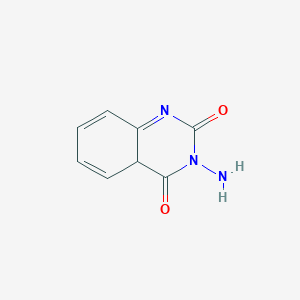
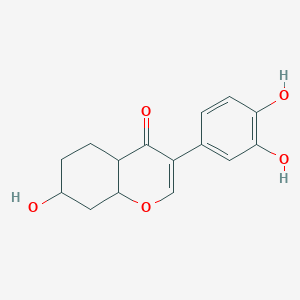


![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)

